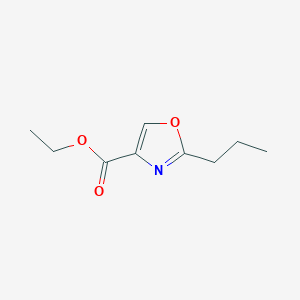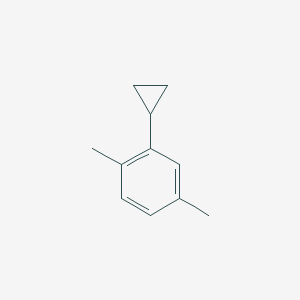
2-Cyclopropyl-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two methyl groups at the 1 and 4 positions and a cyclopropyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,4-dimethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with 1,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclopropyl-substituted alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Nitric acid, sulfuric acid, controlled temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Cyclopropyl-substituted alkanes.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
2-Cyclopropyl-1,4-dimethylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-1,4-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the cyclopropyl group can influence the reactivity and selectivity of the compound in various reactions. For example, in electrophilic aromatic substitution reactions, the cyclopropyl group can stabilize the intermediate carbocation, facilitating the reaction .
Comparaison Avec Des Composés Similaires
1,4-Dimethylbenzene (p-Xylene): Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
2-Cyclopropylbenzene: Similar structure but lacks the additional methyl groups, affecting its physical and chemical properties.
Cyclopropylbenzene: Contains only the cyclopropyl group attached to the benzene ring, differing in reactivity and applications.
Uniqueness: 2-Cyclopropyl-1,4-dimethylbenzene is unique due to the combination of the cyclopropyl group and two methyl groups on the benzene ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H14 |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-cyclopropyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C11H14/c1-8-3-4-9(2)11(7-8)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 |
Clé InChI |
KPVOSIBYSYNJDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


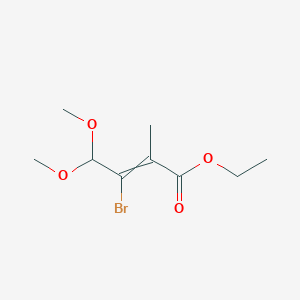
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)
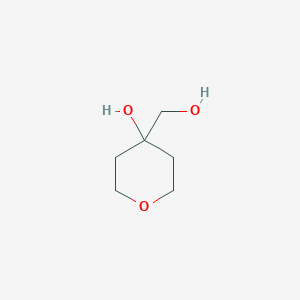
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B11715872.png)
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
![6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)
![3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B11715883.png)
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)
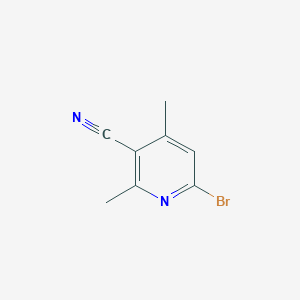
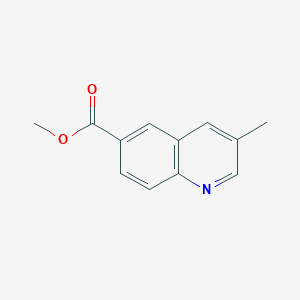

![2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B11715909.png)
![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)
